Home > Products > Building Blocks P19034 > 3,5-Dibromo-1-methylpyridin-2(1H)-one
3,5-Dibromo-1-methylpyridin-2(1H)-one - 14529-54-5

3,5-Dibromo-1-methylpyridin-2(1H)-one

Catalog Number: EVT-333423
CAS Number: 14529-54-5
Molecular Formula: C6H5Br2NO
Molecular Weight: 266.92 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3,5-Dibromo-1-methylpyridin-2(1H)-one, also known as DBMP, is a heterocyclic compound that belongs to the class of pyridines. It has a CAS Number of 14529-54-5 .

Synthesis Analysis

The synthesis of 3,5-Dibromo-1-methylpyridin-2(1H)-one involves a two-stage process . In the first stage, the 2-pyridone substrate (1.0 mmol) is reacted with [Ir(cod)(OMe)]2 (6.6 mg, 0.01 equiv), 4,4′-di-tert-butyl-2,2′-dipyridyl (5.4 mg, 0.02 equiv), and bis(pinacolato)diboron (178 mg, 0.70 equiv) in deoxygenated and anhydrous THF (1.4 mL). The reaction mixture is heated at reflux for 48 hours . In the second stage, the volatile materials are removed under reduced pressure and the crude product is dissolved in MeOH (2.5 mL). A solution of CuBr2 (670 mg, 3.0 mmol) in H2O (2.5 mL) is then added .

Molecular Structure Analysis

The molecular formula of 3,5-Dibromo-1-methylpyridin-2(1H)-one is C6H5Br2NO . Its molecular weight is 266.92 .

Physical And Chemical Properties Analysis

The physicochemical properties of 3,5-Dibromo-1-methylpyridin-2(1H)-one include a molecular weight of 266.92, a molar refractivity of 47.36, and a topological polar surface area (TPSA) of 22.0 Ų . It has a calculated logP value of 2.03, indicating its lipophilicity . Its water solubility is calculated to be 0.261 mg/ml .

Synthesis Analysis
  • Bromination: Selective bromination at the 3 and 5 positions of the pyridinone ring could be achieved using bromine in an appropriate solvent system. []
Molecular Structure Analysis
  • Planar Aromatic Ring: The molecule would likely feature a planar or near-planar aromatic ring with bond lengths and angles consistent with those typically observed in substituted pyridinones. []
Chemical Reactions Analysis
  • Nucleophilic Substitution: The bromine atoms could undergo nucleophilic substitution reactions with a variety of nucleophiles, providing a route to introduce diverse substituents at these positions. []
  • Metal-Catalyzed Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, could be employed to replace the bromine atoms with aryl or alkyl groups, respectively. []
Mechanism of Action
  • Inhibition of Enzymes: Certain pyridin-2(1H)-one derivatives have been shown to exhibit inhibitory activity against enzymes such as reverse transcriptase, which is crucial for the life cycle of viruses like HIV-1. [, , ]
  • Interaction with Receptors: Some pyridin-2(1H)-ones demonstrate agonist or antagonist activity at specific receptors, influencing downstream signaling pathways. [, , , , , , ]
Applications
  • Medicinal Chemistry: The compound could serve as a starting point for developing novel therapeutics targeting a range of diseases. Its potential as an enzyme inhibitor or receptor modulator might be explored for applications in areas such as cancer, infectious diseases, or neurological disorders. [, , , , , ]
  • Agricultural Chemistry: Given the known fungicidal and insecticidal properties of some pyridin-2(1H)-one derivatives, 3,5-Dibromo-1-methylpyridin-2(1H)-one might serve as a lead compound for developing novel agrochemicals. [, ]
  • Materials Science: The presence of bromine atoms could influence the electronic properties of 3,5-Dibromo-1-methylpyridin-2(1H)-one, potentially making it suitable for applications in organic electronics or as a building block for luminescent materials. []

5-(4-(4-Fluorophenyl)-1H-imidazol-5-yl)-1-methylpyridin-2(1H)-one

Relevance: This compound shares a core 1-methylpyridin-2(1H)-one structure with 3,5-Dibromo-1-methylpyridin-2(1H)-one. The key difference lies in the presence of a 5-(4-(4-fluorophenyl)-1H-imidazol-5-yl) substituent at the 5-position of the pyridinone ring in this related compound, whereas 3,5-Dibromo-1-methylpyridin-2(1H)-one possesses bromine atoms at the 3 and 5 positions. []

Boron 2-(4,5-Dibromo-1H-imidazole-2-yl)-3,5-dipyrazolopyridine Complex

Compound Description: This compound is a novel boron-containing derivative designed and synthesized for potential use in antimicrobial photodynamic therapy. It incorporates a boron 2-(2′-pyridyl) imidazole (BOPIM) core with specific modifications: a 1-methylpyrazole group on the pyridine side and bromination of the imidazole side. These modifications aim to enhance its antimicrobial activity and singlet oxygen generation efficiency. Studies demonstrated its ability to generate singlet oxygen upon irradiation with a 440 nm LED lamp, along with an absence of dark toxicity, suggesting its potential for photodynamic therapy applications. []

Relevance: While this compound is not directly derived from the 1-methylpyridin-2(1H)-one core, its incorporation of a brominated imidazole moiety and its investigation for antimicrobial activity makes it relevant for comparison to 3,5-Dibromo-1-methylpyridin-2(1H)-one, particularly in terms of potential biological activity influenced by halogen substituents. []

1-[N2-[3,5-Dibromo-N-[[4-(3,4-dihydro-2(1H)-oxoquinazolin-3-yl)-1-piperidinyl]carbonyl]-D-tyrosyl]-l-lysyl]-4-(4-pyridinyl)piperazine

Compound Description: This compound, known as BIBN4096, is a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist. It was developed as part of a research program seeking alternatives to triptans for migraine treatment. The compound demonstrated high potency in blocking the CGRP receptor and exhibited a favorable biological profile in preclinical studies. Its effectiveness in treating acute migraine headaches was validated in a proof-of-concept clinical trial, supporting the hypothesis that CGRP release contributes to migraine pathophysiology. [, , , , , , , ]

Relevance: This complex peptide molecule, while structurally dissimilar to 3,5-Dibromo-1-methylpyridin-2(1H)-one, contains a 3,5-dibromo-tyrosine moiety. This structural similarity highlights the use of dibromo-aromatic moieties in medicinal chemistry, although the specific effects of this group in BIBN4096 are not detailed in these abstracts. [, , , , , , , ]

5-[2-Amino-4-(2-furyl)pyrimidin-5-yl]-1-methylpyridin-2(1H)-one

Compound Description: A specific crystal form of this compound displays remarkable photostability, a desirable property for active pharmaceutical ingredients. This stability makes it potentially valuable for preventing or treating conditions like epilepsy. []

Relevance: This compound shares the core 1-methylpyridin-2(1H)-one structure with 3,5-Dibromo-1-methylpyridin-2(1H)-one. The key difference lies in the substituent at the 5-position of the pyridinone ring. In this related compound, a 5-[2-amino-4-(2-furyl)pyrimidin-5-yl] group is present, whereas 3,5-Dibromo-1-methylpyridin-2(1H)-one possesses bromine atoms at the 3 and 5 positions. This difference in substitution patterns could lead to distinct physicochemical and pharmacological properties. []

3-Amino-1-Alkylpyridin-2(1H)-Ones

Compound Description: This class of compounds serves as valuable building blocks in medicinal chemistry, often referred to as "privileged medicinal scaffolds". Researchers developed an efficient, one-pot, multicomponent synthesis of 3-amino-1-alkylpyridin-2(1H)-ones. This method, employing an ionic liquid as a green solvent, allows for the creation of a diverse library of these compounds. A selection of (aryl or het) 2-dihydropyridine-3,5-dicarbonitrile derivatives, synthesized through this method, demonstrated promising in vitro antitumor activity against MCF-7/AZ, HeLa, and Jurkat cancer cell lines. []

Relevance: This class of compounds, specifically the 3-amino-1-alkylpyridin-2(1H)-one core structure, is closely related to 3,5-Dibromo-1-methylpyridin-2(1H)-one. The primary difference lies in the substitution pattern on the pyridinone ring. This structural similarity, coupled with the reported antitumor activity of certain derivatives, highlights the potential for modifications of the 1-methylpyridin-2(1H)-one scaffold to yield biologically active compounds. []

3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides

Compound Description: This group of compounds was synthesized as potential building blocks for drug delivery systems, specifically as "synthetic lipids." The researchers investigated their self-assembling properties in solution. The study found that compounds with nonyl ester side chains formed liposomes, while those with ethyl esters did not form stable structures, indicating the importance of the side chain length for self-assembly. []

3-[2-(Benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one (L-696,229)

Compound Description: This compound, designated L-696,229, emerged as a potent and highly selective HIV-1 reverse transcriptase inhibitor. Its development stemmed from the identification of 3-[(phthalmido)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one as a weak antiviral lead. L-696,229 exhibited potent inhibition of the HIV-1 RT enzyme (IC50 = 23 nM) and significantly suppressed HIV-1 IIIB infection in MT4 human T-lymphoid cell culture (CIC95 = 50-100 nM), making it a promising candidate for clinical evaluation as an antiviral agent. [, , ]

Relevance: While not directly containing bromine, L-696,229 shares a similar scaffold with 3,5-Dibromo-1-methylpyridin-2(1H)-one. Both compounds feature a substituted pyridin-2(1H)-one core. L-696,229 has a 3-[2-(benzoxazol-2-yl)ethyl] group at the 3-position and an ethyl group at the 5-position, while 3,5-Dibromo-1-methylpyridin-2(1H)-one has bromines at the 3 and 5 positions. This structural similarity highlights the significance of the pyridin-2(1H)-one core as a pharmacophore in medicinal chemistry, particularly for antiviral drug development. [, , ]

4-(4-Bromo-2-fluorophenylamino)-1-methylpyridin-2(1H)-ones

Compound Description: This class of compounds represents a novel group of ATP-noncompetitive mitogen-activated protein kinase kinase (MEK) 1 and 2 inhibitors. Preclinical studies have strongly indicated the role of MEK 1,2 in cancer development, prompting the clinical evaluation of two selective inhibitors. These compounds displayed potent cellular activity, favorable pharmacokinetic profiles, and demonstrated the ability to inhibit ERK phosphorylation in HT-29 tumors in mouse xenograft models, making them promising candidates for anticancer therapies. []

Relevance: Structurally, these compounds are closely related to 3,5-Dibromo-1-methylpyridin-2(1H)-one, sharing the core 1-methylpyridin-2(1H)-one structure. The key distinction lies in the substitution at the 4-position of the pyridinone ring. This class of compounds incorporates a 4-(4-bromo-2-fluorophenylamino) group, whereas 3,5-Dibromo-1-methylpyridin-2(1H)-one possesses bromine atoms at the 3 and 5 positions. The presence of the bromo-fluoro-phenylamino group at the 4-position is crucial for their MEK inhibitory activity, illustrating the impact of substituent variations on the biological activities of pyridin-2(1H)-one derivatives. []

3,5-Dimethyl-1H-pyrazole-1-carbothiohydrazide Derivatives

Compound Description: These compounds were synthesized using 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide (1) as a starting material. Various reactions were performed to create a range of derivatives, and their cytotoxic properties were evaluated against lung and liver cancer cells. One particular derivative, a 1,3,4-thiadiazine, showed potent activity against both cancer types and was more selective than the reference drug cisplatin. []

Relevance: While not containing a pyridinone ring, the presence of a pyrazole ring, a heterocycle containing two nitrogen atoms, makes these compounds relevant to 3,5-Dibromo-1-methylpyridin-2(1H)-one in terms of their potential for biological activity, particularly against cancer cells. []

3,5-Diarylated Pyrazoles from 2,3-Dibromo-1,3-diarylpropan-1-ones

Compound Description: A series of 3,5-disubstituted pyrazoles were synthesized using a one-pot, regioselective condensation reaction. The reaction involved reacting 2,3-dibromo-1,3-diarylpropan-1-ones with various hydrazine derivatives. The reaction was catalyzed by amberlite IR-120 under thermal and microwave conditions. The described method enabled the rapid conversion of various aromatic diarylpropanes, featuring both electron-withdrawing and electron-donating groups, into the desired pyrazole derivatives in good to excellent yields. []

Relevance: Although not directly containing a pyridinone ring, this class of compounds, particularly the 3,5-disubstituted pyrazoles, holds relevance to 3,5-Dibromo-1-methylpyridin-2(1H)-one due to their shared structural motif of a five-membered heterocycle. This structural similarity, combined with the efficient synthetic method employed, highlights the versatility of reactions involving dibromo-containing precursors for generating diverse heterocyclic compounds, including potentially bioactive pyrazole derivatives. []

5-Chloro-7-mercapto-1-methyl/phenyl-1,2,4-triazolo[4,5-b]pyrazin-2(1H)-ones and Derivatives

Compound Description: A library of 5-chloro-7-mercapto-1-methyl/phenyl-1,2,4-triazolo[4,5-b]pyrazin-2(1H)-ones and related derivatives, including disulphides, thiourea derivatives, and sulfonamides, were synthesized from 3,5-dichloro-1-methyl/phenylpyrazin-2(1H)-ones. These compounds were then tested for their antibacterial and antifungal activity against B. subtilis, S. aureus, A. niger, and H. oryzae. Structure-activity relationships were analyzed to guide further development. []

Relevance: While structurally distinct from 3,5-Dibromo-1-methylpyridin-2(1H)-one, the focus on halogenated heterocycles, in this case, pyrazinones and triazolopyrazinones, as potential antimicrobial agents, makes them relevant to compare in terms of biological activity and the role of halogen substituents. []

3,5-bis(2-Hydroxyphenyl)-1H-1,2,4-triazole (bis-HPTA)

Compound Description: This compound, bis-HPTA, has garnered interest for its applications in microorganism detection and as an insecticide. Despite its utility, the mechanisms behind its excited-state intramolecular proton transfer (ESIPT) process and its decay pathways remained unclear. This study used electronic structure calculations and nonadiabatic surface-hopping dynamics simulations to understand the photodynamics of bis-HPTA in detail. []

Relevance: While structurally different from 3,5-Dibromo-1-methylpyridin-2(1H)-one, bis-HPTA shares a common feature: both contain a heterocyclic core with nitrogen atoms. This research highlights the importance of understanding excited-state processes in heterocyclic compounds, which could be relevant to the photochemical behavior of 3,5-Dibromo-1-methylpyridin-2(1H)-one, especially considering potential applications where light exposure is involved. []

Properties

CAS Number

14529-54-5

Product Name

3,5-Dibromo-1-methylpyridin-2(1H)-one

IUPAC Name

3,5-dibromo-1-methylpyridin-2-one

Molecular Formula

C6H5Br2NO

Molecular Weight

266.92 g/mol

InChI

InChI=1S/C6H5Br2NO/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,1H3

InChI Key

AOJAJTJZSBVNPU-UHFFFAOYSA-N

SMILES

CN1C=C(C=C(C1=O)Br)Br

Canonical SMILES

CN1C=C(C=C(C1=O)Br)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.